- Preparation of sulfonyl amide derivatives for the treatment of abnormal cell growth, World Intellectual Property Organization, , ,
Cas no 94838-58-1 (tert-Butyl 4-nitrobenzylcarbamate)

94838-58-1 structure
상품 이름:tert-Butyl 4-nitrobenzylcarbamate
CAS 번호:94838-58-1
MF:C12H16N2O4
메가와트:252.266443252563
MDL:MFCD09038178
CID:798914
PubChem ID:10610803
tert-Butyl 4-nitrobenzylcarbamate 화학적 및 물리적 성질
이름 및 식별자
-
- tert-Butyl 4-nitrobenzylcarbamate
- TERT-BUTYL (4-NITROBENZYL)CARBAMATE
- Carbamic acid,N-[(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[(4-nitrophenyl)methyl]carbamate
- Carbamic acid, [(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)
- (4-Nitrobenzyl)carbamic acid tert-butyl ester
- 4-[(N-tert-Butoxycarbonylamino)methyl]nitrobenzene
- 4-[(tert-Butoxycarbonylamino)methyl]nitrobenzene
- tert-Butyl N-(4-nitrobenzyl)carbamate
- tert-butyl 4-nitrobenylcarbamate
- DB-266774
- F31260
- NXHDMOGWVRMCTL-UHFFFAOYSA-N
- AC-29657
- SY032055
- N-Boc-4-nitrobenzylamine
- EN300-141790
- TERT-BUTYL(4-NITROBENZYL)CARBAMATE
- DS-5967
- AB49516
- 4(t-butyloxycarbonylaminomethyl)nitrobenzene
- 94838-58-1
- tert-Butyl4-nitrobenzylcarbamate
- (4-nitrobenzyl)carbamic acid t-butyl ester
- MFCD09038178
- (4-Nitro-benzyl)-carbamic acid tert-butyl ester
- CS-0154393
- (4-Nitrobenzyl)carbamic acid-tert-butyl ester
- p-BocNHCH2C6H4NO2
- N-tertiary-butyloxycarbonyl 4-nitrobenzylamine
- DTXSID20442509
- SCHEMBL372131
- N-tertiary-butyloxycarbonyl-4-nitrobenzylamine
- AKOS013101184
- t-Butyl 4-nitrobenzylcarbamate
-
- MDL: MFCD09038178
- 인치: 1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15)
- InChIKey: NXHDMOGWVRMCTL-UHFFFAOYSA-N
- 미소: O=C(NCC1C=CC([N+](=O)[O-])=CC=1)OC(C)(C)C
계산된 속성
- 정밀분자량: 252.11100
- 동위원소 질량: 252.11100700g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 18
- 회전 가능한 화학 키 수량: 6
- 복잡도: 298
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 84.2Ų
- 소수점 매개변수 계산 참조값(XlogP): 2.3
실험적 성질
- 비등점: 408.8°C at 760 mmHg
- PSA: 84.15000
- LogP: 3.53360
tert-Butyl 4-nitrobenzylcarbamate 보안 정보
- 피해 선언: H302-H315-H319-H335
tert-Butyl 4-nitrobenzylcarbamate 세관 데이터
- 세관 번호:2924299090
- 세관 데이터:
중국 세관 번호:
2924299090개요:
2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 30.0%
신고 요소:
제품명, 성분 함량, 용도, 포장
요약:
2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 30.0%
tert-Butyl 4-nitrobenzylcarbamate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-141790-0.05g |
tert-butyl N-[(4-nitrophenyl)methyl]carbamate |
94838-58-1 | 95% | 0.05g |
$47.0 | 2023-05-24 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY032055-1g |
N-Boc-4-nitrobenzylamine |
94838-58-1 | ≥95% | 1g |
¥750.0 | 2023-09-15 | |
Enamine | EN300-141790-1.0g |
tert-butyl N-[(4-nitrophenyl)methyl]carbamate |
94838-58-1 | 95% | 1g |
$205.0 | 2023-05-24 | |
Enamine | EN300-141790-5.0g |
tert-butyl N-[(4-nitrophenyl)methyl]carbamate |
94838-58-1 | 95% | 5g |
$554.0 | 2023-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OC484-50mg |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 95+% | 50mg |
138CNY | 2021-05-08 | |
eNovation Chemicals LLC | D913446-5g |
N-Boc-4-nitrobenzylamine |
94838-58-1 | 95% | 5g |
$280 | 2023-09-03 | |
eNovation Chemicals LLC | D913446-25g |
N-Boc-4-nitrobenzylamine |
94838-58-1 | 95% | 25g |
$860 | 2023-09-03 | |
Enamine | EN300-141790-500mg |
tert-butyl N-[(4-nitrophenyl)methyl]carbamate |
94838-58-1 | 95.0% | 500mg |
$160.0 | 2023-09-30 | |
Enamine | EN300-141790-100mg |
tert-butyl N-[(4-nitrophenyl)methyl]carbamate |
94838-58-1 | 95.0% | 100mg |
$71.0 | 2023-09-30 | |
A2B Chem LLC | AC89483-1g |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 98% | 1g |
$35.00 | 2024-07-18 |
tert-Butyl 4-nitrobenzylcarbamate 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; rt → 0 °C; 0 °C; 20 h, 0 °C → 25 °C
참조
합성회로 2
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt
1.2 3 h, rt
1.2 3 h, rt
참조
- Preparation of quinolines and quinazolines as inhibitors of c-Met and other tyrosine kinases and therapeutic uses against proliferative diseases, World Intellectual Property Organization, , ,
합성회로 3
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane
참조
- Novel lipoic acid analogues that inhibit nitric oxide synthaseBioorganic & Medicinal Chemistry Letters, 2002, 12(11), 1439-1442,
합성회로 4
반응 조건
1.1 Reagents: Triethylamine Solvents: Toluene ; 15 min, rt; 2 h, 60 °C; 16 h, rt
참조
- Novel diamine, polyamic acid therewith, and polyimide therefrom, World Intellectual Property Organization, , ,
합성회로 5
반응 조건
1.1 Reagents: Decaborane Catalysts: Palladium Solvents: Methanol ; 4.5 h, rt
참조
- Chemoselective conversion of azides to t-butyl carbamates and aminesTetrahedron Letters, 2002, 43(48), 8735-8739,
합성회로 6
반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 3 h, rt
참조
- Preparation of novel thioureas as modulators for vanilloid receptor (VR), World Intellectual Property Organization, , ,
합성회로 7
반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ; 90 min, rt
참조
- Oxidative Approach Enables Efficient Access to Cyclic AzobenzenesJournal of the American Chemical Society, 2019, 141(43), 17295-17304,
합성회로 8
반응 조건
1.1 Reagents: Triethylamine Solvents: Ethanol ; 4 h, rt
참조
- Azobenzene-based chloride transporters with light-controllable activitiesChemical Communications (Cambridge, 2014, 50(97), 15305-15308,
합성회로 9
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 18 h, rt
참조
- Photoresponsive Supramolecular Architectures Based on Polypeptide HybridsMacromolecules (Washington, 2014, 47(21), 7272-7283,
합성회로 10
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene , Water ; 22 h, 85 °C
참조
- Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Heteroaryl HalidesOrganic Letters, 2011, 13(15), 3956-3959,
합성회로 11
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[dicyclohexyl[2′,4′,6′-tris… Solvents: tert-Butanol , Water ; 3 h, 85 °C; 85 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
참조
- Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected AminomethyltrifluoroboratesOrganic Letters, 2013, 15(10), 2534-2537,
합성회로 12
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, reflux
참조
- Preparation of 3,4-diphenyl-4H-1,2,4-triazole derivatives as inhibitor of HSP90, China, , ,
합성회로 13
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 1 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
참조
- Preparation of benzazepine dicarboxamide as TLR8 agonists for treatment of autoimmune disease, cancer, and other diseases, World Intellectual Property Organization, , ,
합성회로 14
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt; 16 h, rt
참조
- Preparation of benzazepines, benzodiazepines, and analogs as fibrinogen antagonists, United States, , ,
합성회로 15
반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
참조
- Novel non-vanilloid VR1 antagonist of high analgesic effects and its structural requirement for VR1 antagonistic effectsBioorganic & Medicinal Chemistry Letters, 2003, 13(24), 4389-4393,
합성회로 16
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 2 h, 25 °C
참조
- New indolylarylsulfones as highly potent and broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitorsEuropean Journal of Medicinal Chemistry, 2014, 80, 101-111,
합성회로 17
반응 조건
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water
참조
- A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylaminesChemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9,
합성회로 18
반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 3 h, rt
참조
- A facile synthesis of primary and secondary aminesPolish Journal of Chemistry, 2004, 78(8), 1067-1072,
합성회로 19
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 16 h, 0 °C
참조
- Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthaseBioorganic & Medicinal Chemistry, 2003, 11(19), 4189-4206,
합성회로 20
반응 조건
1.1 Solvents: Ethyl acetate ; 1 h, rt
1.2 Solvents: Toluene ; heated; rt; rt → 0 °C; 2 h, 0 °C
1.2 Solvents: Toluene ; heated; rt; rt → 0 °C; 2 h, 0 °C
참조
- Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA ReceptorJournal of Medicinal Chemistry, 2003, 46(5), 691-701,
tert-Butyl 4-nitrobenzylcarbamate Raw materials
- 2-(4-Nitrobenzyl)-1H-isoindole-1,3(2H)-dione
- 4-Nitrobenzylamine hydrochloride
- Di-tert-butyl dicarbonate
- s-Boc-2-mercapto-4,6-dimethylpyrimidine
- 1-(azidomethyl)-4-nitrobenzene
- potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide
- 1-((4-Nitrophenyl))methanamine
- Sulfamic acid,N,N-dimethyl-, 4-nitrophenyl ester
tert-Butyl 4-nitrobenzylcarbamate Preparation Products
tert-Butyl 4-nitrobenzylcarbamate 관련 문헌
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
94838-58-1 (tert-Butyl 4-nitrobenzylcarbamate) 관련 제품
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- 1897498-12-2(3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate)
- 202480-69-1(D-Ribose-2-d)
추천 공급업체
BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약

Hubei Henglvyuan Technology Co., Ltd
골드 회원
중국 공급자
대량
Hubei Cuiyuan Biotechnology Co.,Ltd
골드 회원
중국 공급자
시약

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
중국 공급자
대량

Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
중국 공급자
시약
